

A Technical Guide to the Spectroscopic Data of Mono-tert-Butyl Succinate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *mono-tert-Butyl succinate*

Cat. No.: *B078004*

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Introduction

Mono-tert-butyl succinate (also known as 4-tert-butoxy-4-oxobutanoic acid) is a mono-ester of succinic acid.[1][2][3][4][5][6] Its structure incorporates both a carboxylic acid and a tert-butyl ester functional group, making it a useful building block in organic synthesis. This guide provides a summary of its spectroscopic data and detailed experimental protocols for its synthesis and characterization.

Physicochemical Properties

Property	Value
CAS Number	15026-17-2
Molecular Formula	C ₈ H ₁₄ O ₄
Molecular Weight	174.19 g/mol
Melting Point	51-54 °C
Boiling Point	92 °C at 1.5 mmHg

(Data sourced from multiple chemical suppliers)[1][2][3][4][5]

Spectroscopic Data

The following sections present the expected and experimental spectroscopic data for **mono-tert-butyl succinate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

While a specific experimental spectrum is not readily available in public databases, the expected chemical shifts can be predicted based on the molecular structure. The protons of the tert-butyl group are highly shielded and appear as a sharp singlet, while the methylene protons of the succinate backbone appear as two distinct signals due to their different chemical environments relative to the ester and carboxylic acid groups.

Table 1: Predicted ¹H NMR Spectroscopic Data for **Mono-tert-butyl Succinate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~12.0	Singlet, broad	1H	-COOH
~2.6	Triplet	2H	-CH ₂ -COOH
~2.5	Triplet	2H	-CH ₂ -COO-tBu
~1.45	Singlet	9H	-C(CH ₃) ₃

Note: Predicted values are based on typical chemical shifts for similar functional groups.[\[7\]](#)

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for **Mono-tert-butyl Succinate**

Chemical Shift (δ) ppm	Assignment
~177	C=O (Carboxylic Acid)
~172	C=O (Ester)
~81	-C(CH ₃) ₃
~30	-CH ₂ -COOH
~29	-CH ₂ -COO-tBu
~28	-C(CH ₃) ₃

(Data based on the experimental spectrum available on SpectraBase for tert-butyl hydrogen succinate)[8]

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups in the molecule. The spectrum will be dominated by the stretching vibrations of the two carbonyl groups (one for the carboxylic acid and one for the ester) and the broad O-H stretch of the carboxylic acid.

Table 3: Predicted IR Absorption Bands for **Mono-tert-butyl Succinate**

Wavenumber (cm ⁻¹)	Vibration	Intensity
3300 - 2500	O-H stretch (Carboxylic Acid)	Strong, very broad
2980 - 2960	C-H stretch (Alkyl)	Medium to Strong
~1740	C=O stretch (Ester)	Strong
~1710	C=O stretch (Carboxylic Acid)	Strong
1320 - 1210	C-O stretch (Ester/Carboxylic Acid)	Strong
1440 - 1395	O-H bend (Carboxylic Acid)	Medium

(Note: Predicted values are based on typical IR absorption frequencies for carboxylic acids and esters.)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M^+) would be expected at an m/z of 174.19. A prominent fragment often observed for tert-butyl esters is the loss of isobutylene, leading to a peak at $[M-56]^+$.

Table 4: Predicted Mass Spectrometry Data for **Mono-tert-butyl Succinate**

m/z	Assignment
174	$[M]^+$
118	$[M - C_4H_8]^+$
101	$[M - OC_4H_9]^+$
57	$[C_4H_9]^+$

Experimental Protocols

Synthesis of Mono-tert-butyl Succinate

This protocol is adapted from a known synthetic route.[\[4\]](#)

Materials:

- Succinic anhydride
- tert-Butanol
- Toluene
- N-Hydroxysuccinimide
- 4-Dimethylaminopyridine (DMAP)
- Ethyl acetate

- 10% Aqueous citric acid
- Saturated brine
- Anhydrous sodium sulfate
- Ethyl ether
- Petroleum ether

Procedure:

- To a solution of toluene (100 mL) containing succinic anhydride (6.04 g, 60.40 mmol), add N-hydroxysuccinimide (2.53 g, 22.01 mmol) and 4-dimethylaminopyridine (DMAP, 0.88 g, 7.23 mmol).
- Add tert-butanol (10 mL) to the reaction mixture.
- Heat the mixture under reflux for 48 hours.
- After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL).
- Wash the organic layer sequentially with 10% aqueous citric acid (2 x 50 mL) and saturated brine.
- Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
- Recrystallize the crude product from a mixture of ethyl ether and petroleum ether (1:3, 25 mL) to yield pure **mono-tert-butyl succinate**.

Acquisition of Spectroscopic Data

General Protocol:

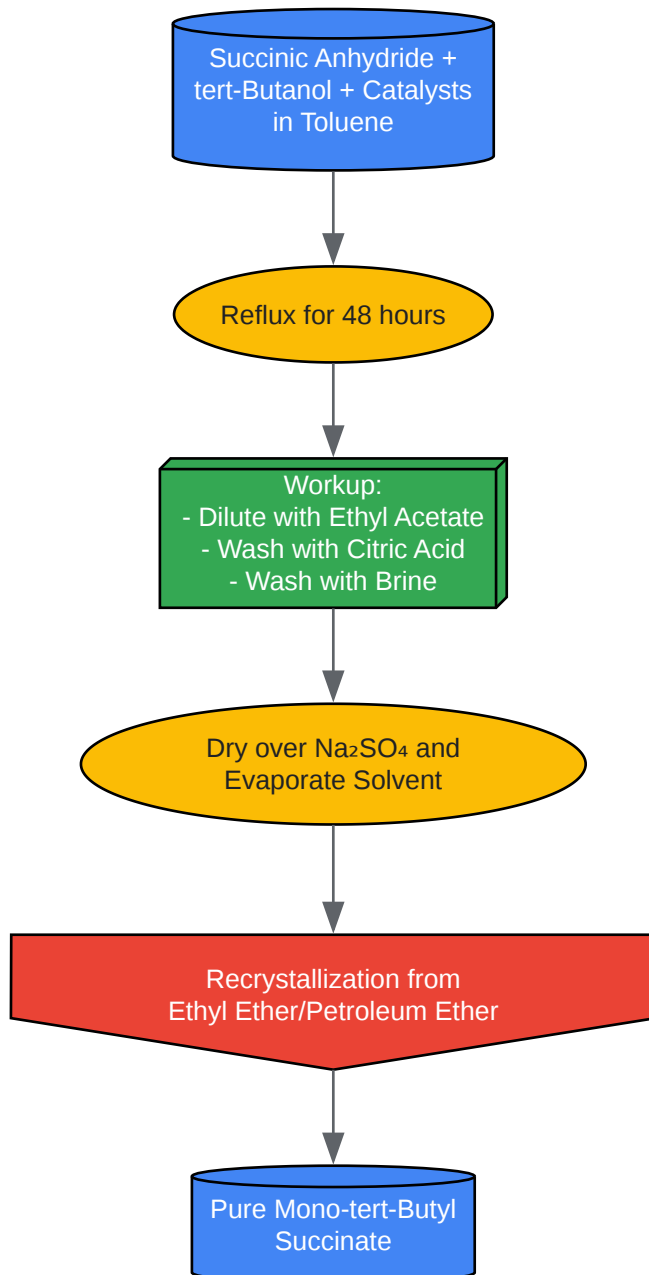
- NMR: ^1H and ^{13}C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).

- IR: The IR spectrum is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for solid samples. The spectrum is recorded over a range of 4000-650 cm^{-1} .
- MS: Mass spectra can be obtained using various techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

Workflow Visualization

The following diagram illustrates the experimental workflow for the synthesis and purification of **mono-tert-butyl succinate**.

Synthesis of Mono-tert-Butyl Succinate



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Caption: Workflow for the synthesis and purification of **mono-tert-butyl succinate**.

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